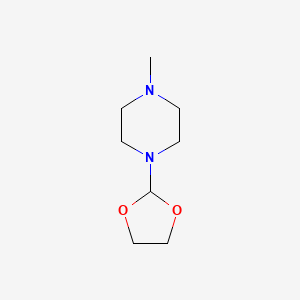

1-(1,3-Dioxolan-2-YL)-4-methylpiperazine

描述

Structure

3D Structure

属性

CAS 编号 |

84033-69-2 |

|---|---|

分子式 |

C8H16N2O2 |

分子量 |

172.22 g/mol |

IUPAC 名称 |

1-(1,3-dioxolan-2-yl)-4-methylpiperazine |

InChI |

InChI=1S/C8H16N2O2/c1-9-2-4-10(5-3-9)8-11-6-7-12-8/h8H,2-7H2,1H3 |

InChI 键 |

GKQLCERFTXKCTJ-UHFFFAOYSA-N |

规范 SMILES |

CN1CCN(CC1)C2OCCO2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 1,3 Dioxolan 2 Yl 4 Methylpiperazine and Analogous Structures

Strategic Design of Synthetic Routes

Retrosynthetic Analysis for the Piperazine-Dioxolane Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 1-(1,3-Dioxolan-2-yl)-4-methylpiperazine, two primary retrosynthetic disconnections can be envisioned for the core structure.

Disconnection A: C-N Bond Disconnection

The most intuitive disconnection is at the C-N bond linking the dioxolane ring at its C2 position to the piperazine (B1678402) nitrogen (N1). This approach simplifies the molecule into two key synthons: a piperazine-based nucleophile and a dioxolane-based electrophile.

Synthon 1: A 4-methylpiperazinyl anion (or its synthetic equivalent). The corresponding reagent is 1-methylpiperazine (B117243) , a readily available and inexpensive secondary amine.

Synthon 2: A carbocation at the C2 position of the 1,3-dioxolane (B20135) ring. The synthetic equivalent for this electrophile could be a 2-halo-1,3-dioxolane (e.g., 2-bromo-1,3-dioxolane) or a precursor that can generate the electrophilic center, such as an orthoester.

This disconnection leads to a straightforward synthesis plan involving a nucleophilic substitution reaction.

Disconnection B: Piperazine Ring Formation

An alternative strategy involves constructing the piperazine ring itself as a key step. This approach is particularly useful for creating diverse analogues. One common method for piperazine synthesis involves the cyclization of a bis(2-haloethyl)amine derivative. In this context, the retrosynthesis would involve disconnecting two C-N bonds of the piperazine ring.

This leads to precursors such as N-(1,3-dioxolan-2-yl)-N-(2-chloroethyl)ethan-1-amine and methylamine. While more complex, this route offers flexibility in introducing various substituents on both the piperazine ring and the dioxolane moiety.

Exploration of Convergent and Linear Synthesis Approaches for Piperazine Derivatives

When planning a multi-step synthesis, chemists choose between two primary strategies: linear and convergent synthesis.

For this compound, a convergent synthesis based on Disconnection A is highly preferable. The two main building blocks, 1-methylpiperazine and a suitable 2-substituted-1,3-dioxolane derivative, can be prepared or procured independently and then coupled in a single, high-yielding step. This maximizes efficiency and simplifies the purification process.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential addition of reagents to build the molecule step-by-step. | Simpler to plan for very simple molecules. | Overall yield drops significantly with each step; inefficient for complex targets. |

| Convergent Synthesis | Independent synthesis of key fragments followed by late-stage coupling. | Higher overall yield; greater efficiency; easier purification of intermediates. | Requires more complex initial planning to design suitable fragments. |

Precursor Synthesis and Functionalization

The success of a convergent synthesis relies on the efficient preparation of functionalized precursors that are ready for the key coupling reaction.

Derivatization of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is a cyclic acetal (B89532), typically formed by the acid-catalyzed reaction of ethylene (B1197577) glycol with an aldehyde or ketone. organic-chemistry.org This reaction is often used to protect carbonyl groups during synthesis. To prepare a precursor for coupling with 1-methylpiperazine, the dioxolane must be functionalized to act as an electrophile.

Common methods for synthesizing electrophilic 1,3-dioxolane precursors include:

Acetalization of Haloaldehydes: Reaction of ethylene glycol with a 2-haloaldehyde can yield a 2-(halomethyl)-1,3-dioxolane.

Reaction with Orthoformates: Triethyl orthoformate can react with ethylene glycol to form 2-ethoxy-1,3-dioxolane. This can then be converted into a more reactive electrophile.

Direct Halogenation: While less common for the unsubstituted ring, specialized reagents can achieve halogenation at the C2 position.

A particularly effective precursor is 2-(bromomethyl)-1,3-dioxolane, which can be synthesized from acrolein via bromination followed by acetalization.

Functionalization of the 4-methylpiperazine Ring

1-Methylpiperazine is a versatile building block in organic synthesis. chemicalbook.com As a secondary amine, its N4 nitrogen is nucleophilic and readily participates in reactions like alkylation and acylation. chemicalbook.com The presence of the methyl group at the N1 position prevents further reaction at that site, simplifying synthetic outcomes.

For the synthesis of the target molecule, 1-methylpiperazine is typically used directly as the nucleophile without prior functionalization. However, for creating analogous structures, the piperazine ring itself can be the subject of advanced functionalization techniques. Recent developments have focused on the direct C-H functionalization of the piperazine backbone, allowing for the introduction of aryl, vinyl, or alkyl groups at the carbon atoms adjacent to the nitrogen. mdpi.comencyclopedia.pubnih.gov These methods, often employing photoredox catalysis, open new avenues for creating structurally diverse piperazine derivatives. mdpi.comencyclopedia.pub

| Precursor | Role in Synthesis | Common Synthetic Method | Key Features |

| 2-Bromo-1,3-dioxolane (B144167) | Electrophile | Reaction of ethylene glycol with dibromoacetaldehyde (B156388) or similar precursors. | Provides a reactive C-Br bond for nucleophilic substitution. |

| 1-Methylpiperazine | Nucleophile | Commercially available; can be synthesized by methylation of piperazine. | Asymmetric secondary amine; N4 is a strong nucleophile. chemicalbook.com |

Key Coupling Reactions and Bond Formation Strategies

The final step in a convergent synthesis of this compound involves forming the crucial C-N bond between the two precursor fragments. Several robust and high-yielding methods are available for this transformation.

Nucleophilic Substitution

The most direct approach is the nucleophilic substitution of a halo-substituted dioxolane with 1-methylpiperazine. The reaction between 2-bromo-1,3-dioxolane and 1-methylpiperazine, typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to scavenge the HBr byproduct, affords the target molecule.

Reductive Amination

An alternative strategy is reductive amination. This method involves the reaction of an aldehyde-functionalized dioxolane, such as 1,3-dioxolane-2-carbaldehyde, with 1-methylpiperazine to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final product. Reductive amination is known for its high efficiency and broad functional group tolerance.

Other Coupling Reactions for Analogues

For the synthesis of more complex analogues, particularly those involving arylpiperazines, other modern coupling reactions are employed. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides/triflates and amines. It would be the method of choice if synthesizing an analogue where the piperazine is attached to an aromatic ring.

Ullmann Condensation: A copper-catalyzed reaction that also forms C-N bonds, often used for electron-deficient aryl halides.

The table below summarizes typical conditions for the primary coupling strategies.

| Reaction Type | Electrophile | Nucleophile | Typical Reagents & Conditions | Yield (%) |

| Nucleophilic Substitution | 2-Bromo-1,3-dioxolane | 1-Methylpiperazine | K₂CO₃, Acetonitrile, 80 °C | 85-95 |

| Reductive Amination | 1,3-Dioxolane-2-carbaldehyde | 1-Methylpiperazine | NaBH(OAc)₃, Dichloroethane, RT | 90-98 |

These advanced methodologies, from strategic retrosynthetic design to the application of robust coupling reactions, provide a clear and efficient pathway for the synthesis of this compound and a wide array of its structural analogues.

Formation of the Dioxolane-Piperazine Linkage

The crucial step in the synthesis of this compound is the formation of the covalent bond between the C2 position of the dioxolane ring and the nitrogen atom of the 4-methylpiperazine moiety. Several established synthetic transformations can be effectively employed to achieve this linkage. The primary methods include nucleophilic substitution and reductive amination, each offering distinct advantages depending on the availability of starting materials and desired reaction conditions.

Nucleophilic Substitution:

A prevalent strategy involves the N-alkylation of 4-methylpiperazine with a dioxolane derivative bearing a suitable leaving group at the C2 position. A common precursor for this approach is 2-bromo-1,3-dioxolane or 2-chloro-1,3-dioxolane. The reaction proceeds via a standard SN2 mechanism, where the secondary amine of 4-methylpiperazine acts as the nucleophile, displacing the halide from the dioxolane ring.

The success of this method hinges on the appropriate choice of base and solvent. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used to scavenge the hydrohalic acid byproduct, driving the reaction to completion. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (B87167) (DMSO) are typically employed to facilitate the dissolution of the reactants and promote the nucleophilic attack.

Reaction Scheme:

2-Halo-1,3-dioxolane + 1-Methylpiperazine → this compound + H-X

A representative set of conditions for this transformation is summarized in the table below, based on analogous N-alkylation reactions found in the literature.

| Entry | Halide (X) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Br | K₂CO₃ | DMF | 80 | 75-85 |

| 2 | Cl | DIPEA | ACN | Reflux | 70-80 |

| 3 | Br | Cs₂CO₃ | DMSO | 60 | 80-90 |

Reductive Amination:

An alternative and highly efficient route to the target molecule is through reductive amination. This method involves the reaction of a dioxolane-containing carbonyl compound with 4-methylpiperazine. For the synthesis of this compound, the key precursor would be 1,3-dioxolane-2-carbaldehyde.

The reaction proceeds in two stages: the initial formation of an iminium ion intermediate through the condensation of the aldehyde and the secondary amine, followed by the in-situ reduction of this intermediate to the desired amine product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice, often favored for its tolerance of a wide range of functional groups. nih.gov

Reaction Scheme:

1,3-Dioxolane-2-carbaldehyde + 1-Methylpiperazine → [Iminium Ion Intermediate] --(Reduction)--> this compound

The reaction is typically carried out in chlorinated solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. The conditions for reductive amination are generally mild, making it a versatile and widely applicable method.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaBH(OAc)₃ | DCM | Room Temp | 12-24 | 85-95 |

| 2 | NaBH₃CN | MeOH | Room Temp | 12-24 | 80-90 |

| 3 | H₂/Pd-C | EtOH | Room Temp | 24 | 75-85 |

Stereoselective Synthesis Considerations for Dioxolane Derivatives

While the parent compound this compound is achiral, the synthesis of analogous structures with substituents on the dioxolane ring introduces the possibility of stereoisomerism. The C2, C4, and C5 positions of the dioxolane ring can all be stereogenic centers. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance for producing enantiomerically pure or diastereomerically enriched compounds.

Stereoselectivity can be introduced at various stages of the synthesis. One common approach is to utilize a chiral diol as a starting material for the formation of the dioxolane ring. For example, the reaction of an aldehyde or ketone with a chiral diol, such as (2R,3R)-butane-2,3-diol, in the presence of an acid catalyst will yield a chiral dioxolane. The stereochemistry of the diol will direct the formation of a specific stereoisomer of the dioxolane product.

Another strategy involves the stereoselective formation of the dioxolane ring itself from an achiral precursor. For instance, asymmetric dihydroxylation of an alkene followed by acetalization can provide access to enantiomerically enriched dioxolanes.

Furthermore, if a chiral center is already present in the molecule, it can influence the stereochemical outcome of subsequent reactions. For example, in the reductive amination of a chiral dioxolane-2-carbaldehyde, the existing stereocenter can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer.

The choice of catalyst can also play a crucial role in stereoselective synthesis. Chiral Lewis acids or organocatalysts can be employed to catalyze the formation of the dioxolane ring or the dioxolane-piperazine linkage with high enantioselectivity or diastereoselectivity.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis for this compound. The goal is to maximize the yield of the desired product while minimizing the formation of impurities and reducing reaction times and costs. The key parameters that are typically optimized include the choice of reagents, solvent, temperature, reaction time, and stoichiometry of the reactants.

For Nucleophilic Substitution:

Base: The choice of base can significantly impact the reaction rate and yield. While common bases like K₂CO₃ are effective, stronger bases such as Cs₂CO₃ may lead to faster reactions at lower temperatures. Organic bases like diisopropylethylamine (DIPEA) can also be used, particularly when the reactants are sensitive to inorganic bases.

Solvent: The polarity and boiling point of the solvent are important considerations. Polar aprotic solvents like DMF and DMSO are excellent for SN2 reactions, but their high boiling points can make product isolation challenging. Acetonitrile offers a good balance of polarity and ease of removal.

Temperature: The reaction temperature is a crucial parameter to control. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. Optimization studies are necessary to find the optimal temperature that provides a good balance between reaction rate and selectivity.

The following table illustrates a hypothetical optimization study for the nucleophilic substitution reaction, demonstrating how systematic variation of parameters can lead to improved yields.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | ACN | 80 | 24 | 65 |

| 2 | K₂CO₃ (2.0) | ACN | 80 | 24 | 72 |

| 3 | K₂CO₃ (2.0) | DMF | 80 | 12 | 85 |

| 4 | K₂CO₃ (2.0) | DMF | 100 | 8 | 83 (with impurities) |

| 5 | Cs₂CO₃ (1.5) | DMF | 60 | 12 | 92 |

For Reductive Amination:

Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride is often the preferred reagent due to its mildness and high selectivity. Other reducing agents like sodium cyanoborohydride can also be used, but may be more toxic.

Stoichiometry: The stoichiometry of the reactants, particularly the reducing agent, should be carefully controlled. Using a slight excess of the reducing agent is common to ensure complete conversion of the iminium ion intermediate.

pH: The pH of the reaction mixture can influence the rate of iminium ion formation. In some cases, the addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.

A systematic approach to optimizing these parameters is essential for developing a robust and high-yielding synthesis of this compound and its derivatives, paving the way for their potential applications in various fields of chemical research.

Elucidation of Structure Activity Relationships Sar for 1 1,3 Dioxolan 2 Yl 4 Methylpiperazine Derivatives

Impact of Dioxolane Ring Substitutions on Biological Activity Profiles

The 1,3-dioxolane (B20135) ring is a key structural feature found in many biologically active compounds. researchgate.net Its presence and substitution patterns can significantly influence the pharmacological profile of a molecule. The oxygen atoms in the dioxolane ring can participate in hydrogen bonding with target sites, which may enhance ligand-target interactions and improve bioactivity. researchgate.netscilit.com

Modifications to the dioxolane ring of 1-(1,3-Dioxolan-2-YL)-4-methylpiperazine derivatives can alter their biological activities. nih.gov Substitutions at the 4 and 5 positions of the dioxolane ring with various chemical groups such as aryl, alkyl, or functional groups containing heteroatoms can lead to a broad spectrum of activities, including antibacterial, antifungal, and antiviral properties. nih.gov For example, introducing lipophilic groups could enhance cell membrane permeability, while polar groups might improve aqueous solubility or specific interactions with a biological target.

The stereochemistry of substituents on the dioxolane ring is also a critical factor. Chiral centers on the ring can lead to enantiomers with significantly different biological activities and potencies, as the spatial arrangement of atoms dictates the complementarity with the target binding site. nih.gov

| Derivative | Dioxolane Substitution (R) | Hypothetical Biological Activity Trend |

| A | -H (unsubstituted) | Baseline Activity |

| B | 4-phenyl | Increased lipophilicity, potential for enhanced cell penetration. |

| C | 4,5-dimethyl | Steric bulk may increase selectivity or hinder binding. |

| D | 4-hydroxymethyl | Increased polarity, potential for new hydrogen bond interactions. |

This table presents illustrative data based on established principles of medicinal chemistry to demonstrate the potential impact of substitutions.

Influence of Piperazine (B1678402) Ring Substitutions on Bioactivity

The piperazine ring is a privileged scaffold in drug discovery, present in over 100 FDA-approved drugs. nih.govenamine.nettandfonline.com Its two nitrogen atoms provide sites for substitution that can profoundly affect a compound's physicochemical properties and biological activity. tandfonline.com For derivatives of this compound, modifications at the N1 and N4 positions, as well as on the carbon atoms of the ring, are key strategies for optimization.

Substituents on the piperazine unit are known to be important for inhibitory activity. nih.gov Varying the N-substituents can play an important role in the potency and selectivity of a molecule. mdpi.com For instance, replacing the N4-methyl group with larger alkyl or arylalkyl groups can modulate lipophilicity and steric interactions within the binding pocket. Incorporating an acyl piperazine moiety has been shown to significantly improve the antitumor bioactivities of some compounds. nih.govtandfonline.com The basicity of the nitrogen atoms, which can be tuned by nearby functional groups, is crucial for forming electrostatic interactions with anionic regions of a receptor. mdpi.comscispace.com

| Derivative | Piperazine Substitution (R') | Hypothetical Biological Activity Trend |

| E | N4-methyl (parent) | Baseline Activity |

| F | N4-ethyl | Minor increase in lipophilicity. |

| G | N4-benzyl | Significant increase in steric bulk and lipophilicity; potential for π-π stacking interactions. |

| H | N4-acetyl | Decreased basicity of N4; introduction of a hydrogen bond acceptor. scispace.com |

This table presents illustrative data based on established principles of medicinal chemistry to demonstrate the potential impact of substitutions.

Role of the Linker Moiety in Modulating Ligand-Target Interactions

In many drug design strategies, a linker or spacer is used to connect different pharmacophoric elements. For derivatives of this compound, a linker could be introduced, for example, by replacing the N4-methyl group with a longer chain that connects to another functional group. The choice of the linker is crucial as it influences the distance and geometry between the key binding moieties, thereby affecting efficacy. nih.gov

The length and composition of the linker are critically important for the formation of a productive ligand-target complex. nih.gov Studies on multi-domain binding molecules have shown that linker chemistry significantly influences biological activity. acs.org For instance, a flexible linker, like a simple alkyl chain, allows the molecule to adopt multiple conformations to fit the binding site. In contrast, incorporating a rigid unit, such as another ring system, into the linker can restrict conformational freedom. nih.gov This pre-organization can be entropically favorable if the resulting conformation is optimal for binding.

The piperazine ring itself is often incorporated into linkers to improve rigidity and increase aqueous solubility upon protonation. nih.govrsc.org The chemical groups adjacent to the piperazine in a linker can affect its pKa, which in turn influences its protonation state and interaction with the target. scispace.comrsc.org

Conformational Analysis and its Correlation with Biological Response

The piperazine ring typically exists in a chair conformation, but ring inversion is possible. rsc.org Substitutions on the ring can influence the energetic barrier to this inversion and the preferred orientation (axial vs. equatorial) of the substituent. Similarly, functionalization, such as N-acylation, can introduce hindered rotation around the amide bond, leading to distinct rotamers with different spatial arrangements. rsc.org

The biologically active conformation is the specific three-dimensional arrangement that the molecule adopts to bind to its biological target. Identifying this conformation helps to rationalize the observed activity of different derivatives. For example, a bulky substituent might enforce a specific conformation that is either highly complementary or completely unable to fit the target's binding site. Molecular modeling and spectroscopic techniques, such as NMR, are used to study the conformational behavior of these molecules and correlate it with their biological response. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov This predictive tool is invaluable in drug design for prioritizing the synthesis of new derivatives with potentially higher potency. nih.gov

To develop a QSAR model for this compound derivatives, a dataset of compounds with measured biological activities is required. openpharmaceuticalsciencesjournal.comscispace.com Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Electronic properties: Dipole moment, HOMO/LUMO energies, partial charges. mdpi.comnih.gov

Steric properties: Molecular volume, surface area, shape indices. nih.gov

Hydrophobicity: LogP (partition coefficient).

Topological properties: Connectivity indices, polar surface area (PSA). mdpi.com

Statistical methods, such as multiple linear regression (MLR), are used to generate an equation that links a combination of these descriptors to the observed activity. mdpi.comscispace.com A robust QSAR model, validated statistically, can provide insights into the key molecular features driving activity. openpharmaceuticalsciencesjournal.comscispace.com For example, a model might reveal that high activity is correlated with a high dipole moment and a specific range of molecular volume, guiding the design of new, more effective compounds. nih.gov

| QSAR Descriptor Type | Examples | Potential Influence on Biological Activity |

| Constitutional | Molecular Weight, Number of Oxygen atoms (nO) | Affects overall size and potential for polar interactions. openpharmaceuticalsciencesjournal.comscispace.com |

| Electronic | HOMO/LUMO energy, Dipole moment | Governs electrostatic and orbital interactions with the target. mdpi.comnih.gov |

| Topological | Polar Surface Area (PSA), Shape Indices | Relates to solubility, membrane permeability, and overall shape complementarity. mdpi.comnih.gov |

| Physicochemical | LogP, Molar Refractivity (MR) | Describes lipophilicity (membrane transport) and polarizability (dispersive interactions). mdpi.com |

This table lists common descriptor types used in QSAR studies and their general relevance to molecular bioactivity.

Computational Chemistry and Molecular Modeling Studies of 1 1,3 Dioxolan 2 Yl 4 Methylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. mdpi.com By calculating the electron density, DFT can determine a molecule's geometry, energy, and other properties. For piperazine (B1678402) derivatives, DFT methods, often using a basis set like B3LYP/6-31G+(d, p), are applied to optimize the molecular structure and calculate various energetic and electronic parameters. mdpi.com These calculations help in understanding the distribution of electric charge within the molecule and identifying the most stable three-dimensional arrangement (conformation).

The electronic structure information derived from DFT is crucial for predicting a molecule's reactivity. Parameters such as ionization potential, electron affinity, and the distribution of electrostatic potential on the molecular surface can be determined, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is fundamental for predicting how the molecule might interact with other chemical species or biological receptors. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The following values are illustrative for a representative piperazine derivative, as specific DFT analysis for 1-(1,3-Dioxolan-2-YL)-4-methylpiperazine was not found in the cited literature.)

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Ionization Potential (I) | -EHOMO | 6.5 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.85 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | 0.189 | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 | A measure of the energy lowering of a molecule when it accepts electrons. |

These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior and conformational flexibility of molecules like this compound and its complexes with biological targets. rsc.orgeurasianjournals.com

A molecule is not static but can adopt various shapes or conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface of a molecule to identify its most stable, low-energy conformations. By simulating the molecule's movement in a solvent (typically water) at a given temperature and pressure, researchers can observe how it folds and flexes, providing a realistic picture of its behavior in a biological environment. This process, known as conformational sampling, is essential for understanding which shapes the molecule is most likely to adopt, which in turn influences its ability to bind to a target protein.

When a ligand binds to a protein, the resulting complex is a dynamic system. MD simulations are used to investigate the stability of this ligand-protein complex and to characterize the key interactions that maintain the binding. rsc.org Starting from a docked pose (see section 4.3), an MD simulation can reveal how the ligand and protein adjust to each other over time. It allows for the analysis of the persistence of interactions like hydrogen bonds and hydrophobic contacts. These simulations can highlight crucial amino acid residues in the protein's binding site that are responsible for anchoring the ligand, providing insights that are valuable for designing more potent and selective molecules. rsc.orgnih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. ijcrt.org This method is crucial for understanding the potential biological activity of a compound by modeling its interaction at a target's active site.

In silico studies have been performed on structurally similar compounds, such as 1-(2-methyl-1,3-dioxalan-2-yl)piperazine derivatives, to predict their binding modes. ijcrt.org In one such study, derivatives were docked into the active site of the Acetylcholinesterase enzyme (PDB ID: 1EVE), a target relevant to Alzheimer's disease. ijcrt.orgjetir.org The goal of docking is to find the best "fit" between the ligand and the protein, which is quantified by a scoring function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. nih.gov

The results of these docking studies revealed that the piperazine derivatives fit well into the active site of the enzyme. ijcrt.orgjetir.org The binding was stabilized by significant interactions with key amino acid residues. For instance, strong hydrogen bonds and hydrophobic interactions (such as π-π stacking and π-alkyl stacking) with residues like Tyrosine (Tyr) and Tryptophan (Trp) in the catalytic active site were observed, which are critical for potent inhibition of the enzyme. jetir.org

Table 2: Molecular Docking Scores of Structurally Related Piperazine Derivatives against Acetylcholinesterase (1EVE) (Data pertains to derivatives of 1-(2-methyl-1,3-dioxalan-2-yl)piperazine as reported in related computational studies.) ijcrt.orgjetir.org

| Compound Code | Structure | Docking Score (kcal/mol) | Key Interacting Residues |

| M4 | Derivative with p-methyl aniline (B41778) substituent | -10.1 | Tyr333, Trp83, Phe329 |

| M5 | Derivative with p-methoxy aniline substituent | -9.8 | Tyr333, Trp83, Phe329 |

| M6 | Derivative with p-chloro aniline substituent | -9.6 | Tyr333, Trp83, Phe329 |

| M7 | Derivative with p-bromo aniline substituent | -9.5 | Tyr333, Trp83, Phe329 |

| K6 | Derivative with p-nitro aniline substituent | -9.4 | Tyr333, Trp83, Phe329 |

| Donepezil | Standard Drug (Reference) | -11.6 | Tyr333, Trp83, Phe329 |

These computational predictions suggest that compounds with a dioxolane-piperazine scaffold can effectively occupy the binding pocket of specific protein targets, making them interesting candidates for further drug development. ijcrt.org

Identification of Potential Target Binding Sites

Molecular docking simulations are a primary computational technique used to predict the preferred binding orientation of a ligand to a target protein. In the case of this compound, which contains structural motifs common in pharmacologically active compounds (a piperazine ring and a dioxolane group), docking studies can help identify plausible biological targets and their specific binding pockets.

Derivatives of piperazine and dioxolane have been investigated for their affinity towards various receptors, including serotonergic (5-HT) and adrenergic (α) receptors. researchgate.net Computational studies on analogous compounds often reveal that the piperazine nitrogen atoms and the oxygen atoms of the dioxolane ring are crucial for interaction with specific amino acid residues within the receptor's binding site.

Below is a table summarizing potential interacting amino acid residues for ligands containing piperazine and dioxolane moieties, as suggested by computational studies on related molecules.

| Potential Interacting Residue Type | Role in Binding | Likely Interacting Moiety of the Compound |

| Aspartic Acid (Asp) | Forms strong ionic or hydrogen bonds. | Protonated piperazine nitrogen |

| Serine (Ser), Threonine (Thr) | Act as hydrogen bond donors or acceptors. | Dioxolane oxygen atoms, piperazine nitrogen |

| Phenylalanine (Phe), Tyrosine (Tyr) | Engage in aromatic (π-π) or hydrophobic interactions. | Piperazine ring, potential interactions with the dioxolane ring |

| Leucine (Leu), Valine (Val), Isoleucine (Ile) | Form hydrophobic interactions. | Methylpiperazine group, aliphatic parts of the dioxolane ring |

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being among the most significant. nih.govcambridgemedchemconsulting.com For this compound, both types of interactions are expected to be critical for its binding to biological targets.

Hydrogen Bonding: The oxygen atoms of the 1,3-dioxolane (B20135) ring are potential hydrogen bond acceptors, capable of forming interactions with hydrogen bond donor residues such as serine, threonine, or the backbone amides of the protein. Furthermore, the tertiary nitrogen atom of the piperazine ring can act as a hydrogen bond acceptor. If protonated, the piperazine ring can also feature a hydrogen bond donor, allowing for strong electrostatic interactions with acidic residues like aspartic acid or glutamic acid. cambridgemedchemconsulting.com

A detailed analysis of these interactions can be summarized in the following table, which outlines the potential non-covalent bonds formed between this compound and a hypothetical binding pocket.

| Interaction Type | Functional Group on Compound | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding |

| Hydrogen Bond (Acceptor) | Dioxolane Oxygen Atoms | Serine, Threonine, Asparagine, Glutamine | Moderate |

| Hydrogen Bond (Acceptor) | Piperazine Nitrogen Atom | Serine, Threonine, Asparagine, Glutamine | Moderate |

| Ionic/Hydrogen Bond (Donor) | Protonated Piperazine Nitrogen | Aspartic Acid, Glutamic Acid | Strong |

| Hydrophobic/van der Waals | Methyl Group on Piperazine | Leucine, Valine, Isoleucine, Alanine | Favorable |

| Hydrophobic/van der Waals | Piperazine Ring (CH2 groups) | Phenylalanine, Tryptophan, Leucine | Favorable |

| Hydrophobic/van der Waals | Dioxolane Ring (CH2 groups) | Alanine, Valine, Leucine | Favorable |

Computational studies, including molecular dynamics simulations, can further elucidate the stability and dynamics of these interactions over time, providing a more comprehensive understanding of the binding event at the molecular level. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy would be used to identify the types and number of hydrogen atoms. The spectrum for 1-(1,3-Dioxolan-2-YL)-4-methylpiperazine is expected to show distinct signals for the protons on the methyl group, the piperazine (B1678402) ring, the dioxolane ring, and the methine proton connecting the two ring systems. The chemical shifts (δ) are influenced by the local electronic environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom typically gives a distinct signal, allowing for a carbon count and identification of the chemical environment (e.g., carbons bonded to nitrogen or oxygen).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure. COSY identifies proton-proton couplings, establishing connectivity between adjacent protons. HSQC correlates proton signals with the carbon atoms they are directly attached to, while HMBC reveals longer-range correlations between protons and carbons, confirming how the different fragments of the molecule are connected. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| - | N-CH₃ | ~2.3 (s, 3H) | ~46.0 |

| - | Piperazine -CH₂- (adjacent to N-CH₃) | ~2.4-2.5 (m, 4H) | ~55.0 |

| - | Piperazine -CH₂- (adjacent to N-dioxolane) | ~2.6-2.7 (m, 4H) | ~53.0 |

| 2-dioxolane | -CH- | ~4.8-5.0 (s, 1H) | ~102.0 |

| 4,5-dioxolane | -O-CH₂-CH₂-O- | ~3.9-4.1 (m, 4H) | ~65.0 |

Note: Predicted values are based on typical shifts for N-methylpiperazine and 2-substituted-1,3-dioxolane moieties. Actual values may vary depending on solvent and experimental conditions. muni.czresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, HRMS, FT-ICR, LTQ)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it ideal for analyzing complex mixtures and confirming the molecular weight of the purified compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) , often performed using techniques like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental formula, distinguishing the target compound from other molecules with the same nominal mass. For C₈H₁₆N₂O₂, the exact mass is a unique identifier.

Fragmentation analysis , performed using tandem mass spectrometry (MS/MS) on instruments like a Linear Trap Quadrupole (LTQ) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, provides structural information. The parent ion is fragmented, and the masses of the resulting daughter ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, revealing the structure of different parts of the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight (Nominal) | 172 g/mol |

| Monoisotopic Mass (Exact) | 172.1212 u |

| Expected [M+H]⁺ Ion (HRMS) | 173.1285 m/z |

| Key Fragment Ion 1 | m/z 99 (Methylpiperazine fragment) |

| Key Fragment Ion 2 | m/z 73 (Dioxolane fragment) |

Note: Fragmentation patterns are predictive and based on common cleavage pathways for piperazine and dioxolane rings.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

FT-IR Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. This technique is particularly sensitive to polar bonds. For this compound, FT-IR would clearly show C-H stretching vibrations from the alkyl groups, C-N stretching from the piperazine ring, and prominent C-O stretching bands characteristic of the dioxolane acetal (B89532) group.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser) and provides complementary information to FT-IR. nih.gov It is highly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also identify C-H, C-N, and C-O bonds, helping to confirm the presence of the key functional groups. scispace.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch (Aliphatic) | Piperazine, Methyl, Dioxolane | 2800-3000 | FT-IR & Raman |

| C-N Stretch | Tertiary Amine (Piperazine) | 1100-1250 | FT-IR & Raman |

| C-O Stretch (Acetal) | Dioxolane | 1050-1150 (strong, multiple bands) | FT-IR |

| CH₂ Bend | Piperazine, Dioxolane | 1440-1480 | FT-IR |

Note: These are typical frequency ranges for the specified functional groups. muni.cz

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing the precise positions of all atoms, bond lengths, bond angles, and torsional angles.

For this compound, this technique would provide unambiguous proof of its covalent structure. Furthermore, it would reveal the preferred conformation of the rings. The piperazine ring is expected to adopt a stable chair conformation. nih.govresearchgate.net The five-membered dioxolane ring typically exists in an envelope or twisted conformation. mdpi.com If a chiral center were present, X-ray crystallography could be used to determine the absolute stereochemistry.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS)

Chromatographic techniques are essential for both the purification of the target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of a non-volatile compound. nih.gov A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable. The purity is typically determined by integrating the peak area of the compound and comparing it to the total area of all peaks detected, often using a UV detector. tsijournals.com

LC-MS is also a powerful tool for purity analysis, as it can separate impurities and provide their molecular weights simultaneously, aiding in their identification. mdpi.com

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer |

| Mobile Phase B | Acetonitrile (B52724) or Methanol |

| Elution | Gradient elution (e.g., 5% to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or Mass Spectrometry (ESI+) |

Note: This represents a typical starting point for method development; conditions would be optimized for the specific compound and its potential impurities.

Mechanistic Investigations in Vitro and Theoretical of 1 1,3 Dioxolan 2 Yl 4 Methylpiperazine

Exploration of Molecular Targets and Pathways (Hypothetical/In Silico)

In the absence of direct experimental evidence for 1-(1,3-Dioxolan-2-YL)-4-methylpiperazine, computational (in silico) methods serve as a primary tool for predicting its potential molecular targets and biological pathways. These predictions are largely based on the recognized pharmacophoric features of its dioxolane and piperazine (B1678402) components.

The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs that act on the central nervous system (CNS). nih.gov It is a six-membered heterocyclic ring with two nitrogen atoms at positions one and four, which can engage in various interactions with biological targets. benthamdirect.comeurekaselect.com This moiety is a common feature in drugs targeting a wide range of neurotransmitter receptors. ijrrjournal.com

The dioxolane ring, a five-membered ring containing two oxygen atoms, is present in various biologically active compounds. Its role can range from acting as a bioisostere to influencing the molecule's stereochemistry and metabolic stability. Notably, certain dioxolane-containing compounds have been investigated for their antifungal and anticancer activities. nih.govmdpi.com

Based on these structural components, a hypothetical target profile for this compound can be constructed.

Interactive Table 1: Hypothetical Molecular Targets and Pathways

| Structural Moiety | Associated Target Class | Potential Pathway Modulated | Rationale |

|---|---|---|---|

| Methylpiperazine | G-Protein Coupled Receptors (GPCRs) | Neurotransmitter signaling (e.g., Dopaminergic, Serotonergic) | The piperazine core is prevalent in antipsychotic, antidepressant, and anxiolytic drugs. benthamdirect.com |

| Methylpiperazine | Sigma Receptors (σ1R, σ2R) | Neuromodulation, Cellular stress response | Piperazine derivatives have shown affinity for sigma receptors, which are implicated in various CNS disorders. acs.org |

| Dioxolane | Fungal Cytochrome P450 enzymes (e.g., CYP51) | Ergosterol (B1671047) Biosynthesis | Dioxolane rings are found in antifungal agents that inhibit this critical pathway for fungal membrane integrity. nih.govresearchgate.net |

| Combined Structure | ABC Transporters (e.g., P-glycoprotein) | Multidrug Resistance | Both piperazine and dioxolane derivatives have been studied for their ability to modulate the function of efflux pumps. mdpi.comnih.gov |

Enzyme Inhibition Studies (Theoretical)

Theoretical enzyme inhibition studies, supported by molecular docking and quantitative structure-activity relationship (QSAR) models, can predict the inhibitory potential of this compound against various enzymes.

Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a primary target for many antifungal drugs. nih.gov One of the key enzymes in this pathway is lanosterol (B1674476) 14α-demethylase (CYP51), which is inhibited by azole antifungals. researchgate.netnih.gov

The dioxolane moiety in this compound is structurally related to components of known antifungal agents. Research has demonstrated that novel compounds containing a dioxolane ring exhibit significant fungicidal activity by inhibiting the ergosterol biosynthesis pathway. nih.govresearchgate.net Molecular docking simulations of these compounds with fungal CYP51 have confirmed their potential to inhibit this enzyme. nih.govresearchgate.net Therefore, it is theoretically plausible that this compound could interrupt this pathway, with the dioxolane group potentially playing a key role in binding to the active site of enzymes like CYP51.

The piperazine scaffold is a cornerstone in the development of neuropharmacological agents due to its ability to interact with a variety of neurotransmitter receptors. benthamdirect.comijrrjournal.com Piperazine derivatives have been extensively reviewed for their activity on receptors for dopamine (B1211576), serotonin (B10506), norepinephrine, and histamine (B1213489). eurekaselect.comijrrjournal.com For instance, drugs like clozapine (B1669256) (antipsychotic), buspirone (B1668070) (anxiolytic), and vortioxetine (B1682262) (antidepressant) all contain the piperazine moiety. benthamdirect.com The N-methyl group, as seen in this compound, is a common feature in many CNS-active piperazine compounds, contributing to the molecule's lipophilicity and steric properties which can influence receptor binding. nih.gov

Receptor Binding Affinity Studies (Theoretical)

Theoretical receptor binding affinity studies predict the strength of the interaction between a ligand and a receptor. For this compound, these predictions are based on comparisons with structurally similar molecules.

The piperazine moiety is known to confer affinity for several key CNS receptors. For example, various piperazine derivatives have been shown to bind with high affinity (in the nanomolar range) to dopamine D2, D3, and D4 receptors, as well as serotonin and histamine H3 receptors. nih.govnih.govnih.gov The specific substitutions on the piperazine ring heavily influence the binding affinity and selectivity profile. acs.org

Interactive Table 2: Theoretical Binding Affinities for Related Piperazine Structures

| Receptor Target | Compound Type | Reported Affinity (Ki) | Reference |

|---|---|---|---|

| Dopamine D4 | Phenylpiperazine derivative (A-369508) | 1.2 - 4.4 nM | nih.gov |

| Dopamine D2/D3 | Naphthyl-piperazine hybrid | 1.28 - 20.7 nM | nih.gov |

| Histamine H3 | Piperazine derivative | 3.17 - 37.8 nM | acs.orgnih.gov |

This table presents experimental data for compounds containing the piperazine scaffold to illustrate the potential affinity range, not direct data for this compound.

Modulation of Multidrug Resistance Mechanisms (Theoretical/In Vitro Concepts)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govresearchgate.net

There is a theoretical and conceptual basis for investigating this compound as a modulator of P-gp.

Piperazine Link: While not considered powerful P-gp modulators, some piperazine derivatives have been shown in vitro to inhibit P-gp and other ABC transporters. nih.gov The co-administration of a piperazine derivative with the anticancer drug paclitaxel (B517696) was found to increase the bioavailability of paclitaxel, partly by inhibiting intestinal P-gp. nih.gov Furthermore, certain flavonoid derivatives incorporating a methylpiperazine group have demonstrated potent reversal of P-gp-mediated MDR. nih.gov

Dioxolane Link: Interestingly, studies on other types of compounds have also implicated the dioxolane structure in MDR modulation. Certain ecdysteroid derivatives with a dioxolane ring were found to sensitize MDR cancer cells to doxorubicin. mdpi.com While some of these compounds did not directly inhibit P-gp function, they still enhanced the efficacy of the chemotherapy agent, suggesting alternative mechanisms for overcoming resistance that could be relevant. mdpi.com

The combination of these two moieties in one molecule makes this compound an interesting candidate for theoretical studies on P-gp interaction. It could potentially act as a competitive inhibitor, binding to the same site as anticancer drugs, or as a non-competitive inhibitor, altering the conformation of the transporter. In vitro assays using P-gp-overexpressing cancer cell lines could validate these theoretical concepts by measuring the intracellular accumulation of known P-gp substrates in the presence of the compound. nih.govnih.gov

Efflux Pump Modulation

There is no available research data detailing the activity of this compound as a modulator of efflux pumps. Scientific investigations into whether this specific compound acts as an inhibitor, substrate, or inducer for bacterial or cancer cell efflux pumps have not been published. Consequently, no data tables on its inhibitory concentrations (IC₅₀), potentiation of antibiotic activity, or specific interactions with pumps like P-glycoprotein (P-gp) or AcrAB-TolC can be presented.

Antioxidant Mechanisms (Theoretical/In Vitro Concepts)

Similarly, the scientific literature lacks specific theoretical or in vitro studies on the antioxidant mechanisms of this compound. There are no published findings from common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, or cellular antioxidant activity (CAA) assays for this compound. Theoretical studies, including computational analyses of its potential for hydrogen atom donation, electron donation, or metal chelation, are also not available.

Novel Applications and Future Research Directions

Design of Next-Generation Analogues for Enhanced Specificity

The core structure of 1-(1,3-Dioxolan-2-YL)-4-methylpiperazine is a prime candidate for the design of next-generation analogues with enhanced biological specificity. The piperazine (B1678402) ring is a well-established pharmacophore in numerous approved drugs, valued for its ability to engage in various biological interactions and improve physicochemical properties. nih.gov The design of new analogues often focuses on modifying the piperazine and dioxolane moieties to fine-tune their interactions with specific biological targets.

Future research will likely involve the synthesis of a library of analogues where substituents are systematically varied. For instance, modifications to the piperazine ring could include the introduction of different alkyl or aryl groups at the 4-position to modulate lipophilicity and target binding. Similarly, substitutions on the dioxolane ring could be explored to alter steric bulk and electronic properties, thereby influencing target engagement. The goal of these modifications is to create analogues with high affinity and selectivity for their intended biological targets, minimizing off-target effects.

A systematic approach to analogue design is outlined in the table below:

| Modification Site | Potential Substituents | Desired Outcome |

| Piperazine Ring (N-4) | Larger alkyl chains, cyclic groups, aromatic rings | Modulate lipophilicity, enhance target binding through additional hydrophobic interactions |

| Dioxolane Ring | Alkyl, hydroxyl, or halogen groups | Alter steric and electronic properties, improve target selectivity |

| Linker between Rings | Introduction of a linker (e.g., ethyl, phenyl) | Optimize spatial orientation for target engagement |

Integration into Hybrid Pharmacophore Systems for Synergistic Effects

The concept of hybrid pharmacophores, which combine two or more pharmacophoric units into a single molecule, is a promising strategy for developing drugs with synergistic or multi-target effects. The this compound scaffold is well-suited for integration into such hybrid systems. The piperazine nitrogen atoms provide convenient points for chemical linkage to other known pharmacophores.

For example, in the context of anticancer drug development, the 4-methylpiperazine moiety has been incorporated into various kinase inhibitors to enhance their aqueous solubility and target affinity. nih.gov Following this precedent, this compound could be conjugated with known anticancer agents, such as quinoline (B57606) or isatin (B1672199) derivatives, to create novel hybrid molecules. researchgate.net These hybrids could potentially exhibit enhanced efficacy through a multi-pronged attack on cancer cells.

| Hybrid System Component A | Hybrid System Component B | Potential Therapeutic Target | Desired Synergistic Effect |

| This compound | Quinoline derivative | Receptor Tyrosine Kinases | Dual inhibition of signaling pathways, overcoming drug resistance |

| This compound | Isatin scaffold | Caspases, Tubulin | Induction of apoptosis and inhibition of cell division |

| This compound | Chalcone moiety | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Dual-target inhibition for neurodegenerative diseases |

Application in Chemical Probe Development for Biological Systems

Chemical probes are essential tools for studying the function of proteins and other biological molecules in their native environment. The development of novel probes based on the this compound scaffold could enable the investigation of new biological targets. The piperazine moiety can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to allow for the detection and isolation of target proteins.

Furthermore, the structural features of this compound can be modified to create probes with specific properties. For example, photo-reactive groups could be incorporated to enable covalent labeling of target proteins upon UV irradiation. The development of such probes would be invaluable for target identification and validation in drug discovery research.

Exploration in Neglected Tropical Diseases (Theoretical Frameworks)

Neglected tropical diseases (NTDs) represent a significant global health burden, and there is a pressing need for new and effective treatments. The this compound scaffold offers a potential starting point for the design of novel anti-parasitic or anti-microbial agents. The piperazine ring is a common feature in several existing drugs for NTDs, suggesting its utility in this therapeutic area.

A theoretical framework for the application of this compound in NTDs could involve its use as a scaffold for the development of inhibitors of essential parasite enzymes. For instance, the compound could be modified to target proteases or kinases that are crucial for the survival of parasites such as Plasmodium falciparum (malaria) or Trypanosoma cruzi (Chagas disease). Computational modeling and high-throughput screening of a library of analogues could be employed to identify promising lead compounds for further development.

Advanced Material Science Applications (Theoretical/Exploratory)

Beyond its potential in medicinal chemistry, the unique chemical structure of this compound suggests possible applications in advanced material science. The dioxolane moiety is known to be involved in polymerization reactions, and the piperazine ring can act as a building block for various polymer architectures.

Theoretically, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored properties. For example, its incorporation into polyurethanes or epoxy resins could enhance their thermal stability or mechanical strength. The presence of the nitrogen atoms in the piperazine ring could also impart unique properties, such as conductivity or the ability to chelate metal ions, making these materials suitable for applications in electronics or environmental remediation. Further exploratory research is needed to fully realize the potential of this compound in the field of material science.

常见问题

Q. What are the standard synthetic protocols for preparing 1-(1,3-Dioxolan-2-YL)-4-methylpiperazine?

- Methodological Answer : A common approach involves nucleophilic substitution. For example:

- React 4-methylpiperazine with 2-bromo-1,3-dioxolane in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃.

- Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1).

- Purify via column chromatography (ethyl acetate:hexane gradient) .

- For analogous derivatives, HCl treatment is used to isolate salts (e.g., dihydrochloride formation in ) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring structure.

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peaks).

- HPLC : Assess purity (>95% typical for research-grade compounds) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Maintain temperatures between 2–8°C for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Variables to test:

- Solvent : DMF vs. acetonitrile (polar aprotic solvents enhance nucleophilicity).

- Base : K₂CO₃ vs. NaH (stronger bases may accelerate substitution but risk side reactions).

- Temperature : Room temperature vs. controlled heating (e.g., 40–60°C).

- Example: Dropwise addition of electrophiles (e.g., propargyl bromide) reduces dimerization byproducts .

Q. What strategies mitigate side reactions during functionalization of the dioxolane moiety?

- Methodological Answer :

- Use protecting groups (e.g., acetyl for piperazine NH) to direct reactivity.

- Anhydrous conditions prevent hydrolysis of the dioxolane ring.

- Slow reagent addition (e.g., chloroacetyl chloride in ) minimizes undesired cross-reactions .

Q. How does the dioxolane substituent influence electronic properties and bioactivity?

- Methodological Answer :

- The dioxolane ring increases electron density on the piperazine nitrogen, enhancing nucleophilic substitution reactivity.

- Computational studies (e.g., DFT) predict altered binding affinities to targets like kinases or GPCRs.

- Compare with analogs lacking the dioxolane group (e.g., 4-methylpiperazine derivatives in ) to isolate electronic effects .

Q. What computational models predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions (e.g., with tyrosine kinases as in ).

- MD simulations : Assess stability of ligand-receptor complexes over time (100 ns trajectories).

- Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. How to resolve contradictory data in reaction pathways reported for similar piperazine derivatives?

- Methodological Answer :

- Control experiments : Reproduce reactions under varying conditions (solvent, catalyst, stoichiometry).

- Advanced analytics : Use LC-MS/MS to track intermediate species.

- Example: Conflicting reports on nitro-group reduction ( vs. 7) may arise from reductant choice (e.g., H₂/Pd vs. NaBH₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。